1-((Chloromethyl)sulfonyl)pyrrolidine

Description

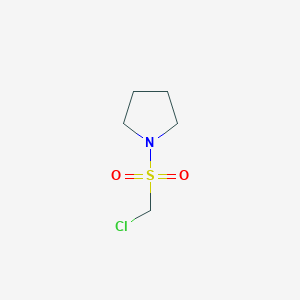

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethylsulfonyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2S/c6-5-10(8,9)7-3-1-2-4-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUGGCKSNKHGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547777 | |

| Record name | 1-(Chloromethanesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98069-37-5 | |

| Record name | 1-(Chloromethanesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloromethanesulfonylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 1 Chloromethyl Sulfonyl Pyrrolidine Formation and Reactivity

Radical Mechanism Pathways in Chloroamination Cyclization Cascades

Radical-mediated reactions offer a versatile strategy for the construction of N-heterocycles like pyrrolidines, often under mild conditions and with high functional group tolerance. acs.org The intramolecular chloroamination of unsaturated sulfonamides represents an intriguing method to access functionalized pyrrolidines. acs.org This process typically involves the generation of a nitrogen-centered radical (NCR), which initiates a cascade of events including cyclization and halogenation. researchgate.netnih.gov

Nitrogen-centered radicals are highly reactive intermediates that can be generated from various precursors through several distinct mechanisms. acs.orgchinesechemsoc.org The choice of method depends on the substrate and desired reaction conditions. The primary methods for generating NCRs from sulfonamide-type precursors are summarized below.

Homolytic Cleavage: The direct homolytic cleavage of a weak N-X (where X is a heteroatom like a halogen) bond can produce an NCR. This is often induced by UV irradiation or the use of radical initiators. acs.orgnih.gov For instance, the N–Cl bond in an N-chlorosulfonamide can be cleaved photochemically to yield a sulfonamidyl radical. nih.gov

Oxidative Generation: Single-electron transfer (SET) oxidation of a precursor N–H bond is a common and powerful method, frequently employed in photoredox catalysis. chinesechemsoc.orgchinesechemsoc.org In this approach, a photoexcited catalyst oxidizes the sulfonamide, which is often deprotonated by a weak base to facilitate the electron transfer. chinesechemsoc.org This process, known as proton-coupled electron transfer (PCET), allows for the clean generation of amidyl and sulfonamidyl radicals from their corresponding amides under mild conditions. chinesechemsoc.org

Reductive Generation: Conversely, NCRs can be formed via the single-electron reduction of an N–X bond. acs.org This involves the transfer of an electron from a donor (e.g., a reduced metal catalyst) to the σ* orbital of the N–X bond, leading to its fragmentation into a radical and an anion. acs.org

| Generation Method | Precursor Type | Conditions | Mechanism | Reference |

| Homolytic Cleavage | N-Halosulfonamide | UV light, Heat | Cleavage of N-X bond | acs.orgnih.gov |

| Oxidative SET (PCET) | Sulfonamide (N-H) | Photoredox Catalyst, Base, Light | SET from N-H bond to oxidant | chinesechemsoc.orgchinesechemsoc.org |

| Reductive SET | N-Halosulfonamide | Reducing Agent (e.g., Metal Catalyst) | SET from donor to N-X σ* orbital | acs.org |

| This table summarizes common methods for the generation of nitrogen-centered radicals from sulfonamide precursors. |

Once the nitrogen-centered radical is generated, it can undergo a series of transformations to build the pyrrolidine (B122466) ring. A key step in the cascade is the intramolecular radical addition to a tethered unsaturated system, such as an alkene or allene (B1206475). acs.org

The cyclization generally follows established principles of radical reactivity, with 5-exo-trig cyclizations being kinetically favored for forming five-membered rings, as predicted by the Beckwith–Houk model. acs.org In the context of forming a substituted pyrrolidine from an N-allenylsulfonylamide, the process unfolds as follows:

Generation of NCR: An N-sulfonyl nitrogen-centered radical is formed via one of the methods described previously. acs.org

Intramolecular Cyclization: The NCR adds to the central carbon of the tethered allene moiety in a 5-exo-dig cyclization. This ring-closing step is typically rapid and irreversible, leading to the formation of a five-membered pyrrolidine ring and a highly reactive vinyl radical intermediate. acs.orgnih.gov

Chlorination Step: The resulting carbon-centered vinyl radical is then trapped by a chlorine atom donor. acs.org This step, a radical Chlorine-Atom-Transfer (Cl-AT), is a bimolecular process where the carbon radical abstracts a chlorine atom from a source like N-chlorosuccinimide (NCS) to yield the final chlorinated pyrrolidine product and a succinimidyl radical. acs.org The succinimidyl radical can then participate in propagating the radical chain or be quenched to regenerate the catalyst in photocatalytic cycles. acs.org

Experimental and computational studies on the chloroamination of allenes have shown that this radical addition and subsequent chlorination is a highly efficient pathway for rapidly increasing molecular complexity. nih.gov

The choice of oxidant and halogen source is critical to the success and mechanism of the chloroamination cyclization. These reagents can often play multiple roles in the reaction cascade.

N-Chlorosuccinimide (NCS): In many photoinduced chloroamination reactions, NCS serves a dual purpose. acs.org

Activator/Precursor Formation: It can act as an electrophilic chlorine source to convert the starting sulfonamide (N-H) into an N-chlorosulfonamide in situ. This N-chloro intermediate can then serve as the direct precursor to the nitrogen-centered radical via homolysis or reduction. acs.orgnih.gov

Chlorinating Agent: Following the intramolecular cyclization, NCS acts as the terminal chlorine atom donor, quenching the carbon-centered radical intermediate to form the final C-Cl bond. acs.orgnih.gov This chlorine atom transfer step is crucial for completing the cascade.

Photoredox Catalysts and Bases: In oxidative pathways, a combination of a photocatalyst and a base is essential.

Oxidant: Transition metal complexes, such as those of Iridium or Ruthenium, are commonly used as photo-oxidants. chinesechemsoc.orgchinesechemsoc.org Upon excitation by visible light, the catalyst reaches an excited state with sufficient oxidizing power to abstract an electron from the deprotonated sulfonamide. acs.org

Base: A mild base is required to deprotonate the sulfonamide, increasing its electron density and lowering its oxidation potential. This makes the single-electron transfer to the photoexcited catalyst more thermodynamically favorable. chinesechemsoc.org

Ionic and Concerted Mechanisms in Sulfonylation and Halogenation Reactions

While radical pathways are effective for cyclization, the direct synthesis of 1-((chloromethyl)sulfonyl)pyrrolidine may also be envisioned through ionic or concerted mechanisms, particularly for the installation of the specific (chloromethyl)sulfonyl group.

Sulfonylation: The formation of the N-sulfonyl bond is typically achieved through a standard ionic nucleophilic substitution reaction. This would involve reacting pyrrolidine, acting as a nucleophile, with an electrophilic sulfonylating agent like chloromethanesulfonyl chloride. The nitrogen atom of the pyrrolidine attacks the electrophilic sulfur atom, displacing the chloride leaving group to form the sulfonamide bond.

Halogenation: The chlorination of the methyl group on the sulfonyl moiety most plausibly occurs via a free-radical halogenation mechanism. wikipedia.org Similar to the chlorination of methane, this process would involve initiation (generation of chlorine radicals from Cl₂ with UV light), propagation (hydrogen abstraction from the methyl group to form a sulfonyl-stabilized carbon radical, followed by reaction with Cl₂), and termination steps. wikipedia.org

Furthermore, under certain conditions, the cyclization of N-chloroamines can proceed through a polar, non-radical pathway. researchgate.net In the presence of strong acids, it has been proposed that the reaction may involve the formation of a chloronium ion intermediate, leading to a polar cyclization rather than a radical one. researchgate.net Distinguishing between these pathways often requires careful mechanistic studies, including the use of radical traps or initiators.

Influence of Solvent Polarity and Reaction Conditions on Mechanistic Pathways

The solvent and other reaction conditions can exert a significant influence on the reaction rate, yield, and even the operative mechanism. acs.orgnih.gov

In radical chloroamination cascades, solvent polarity can affect the solubility of catalysts and reagents, as well as the stability of any charged intermediates or transition states. acs.org For instance, in a photoinduced cyclization of an N-(allenyl)sulfonylamide, switching from a nonpolar solvent like toluene (B28343) to a more polar solvent mixture was found to improve the reaction yield significantly. acs.org This suggests that the increased polarity of the reaction medium aids in the solubilization of the photocatalyst and may stabilize polar species involved in the catalytic cycle. acs.orgmdpi.com

| Entry | Solvent | Yield (%) |

| 1 | Toluene | 25 |

| 2 | Toluene/CH₃CN (3:1) | 46 |

| 3 | Toluene/Methylformate (3:1) | 56 |

| Adapted from a study on photoinduced chloroamination, this table shows the effect of increasing solvent polarity on the yield of the cyclized pyrrolidine product. acs.org |

The choice between a radical and an ionic pathway can also be dictated by the reaction conditions. Radical reactions are often initiated by light, heat, or specific radical initiators, and can be inhibited by radical scavengers. wikipedia.orgrsc.org In contrast, ionic reactions are typically promoted by polar solvents and acidic or basic catalysts that can stabilize charged intermediates. researchgate.net Therefore, by carefully selecting the solvent, catalyst, and energy source, it is possible to favor one mechanistic pathway over another, guiding the reaction toward the desired product.

Chemical Transformations and Advanced Synthetic Utility of 1 Chloromethyl Sulfonyl Pyrrolidine

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group attached to the electron-withdrawing sulfonyl moiety is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide array of functional groups, positioning 1-((Chloromethyl)sulfonyl)pyrrolidine as a versatile alkylating agent.

The chloride atom can be readily displaced by a variety of heteroatom nucleophiles. This provides a direct route to derivatives functionalized with oxygen, nitrogen, sulfur, and other heteroatoms. The general mechanism involves the attack of a nucleophile on the methylene (B1212753) carbon, displacing the chloride leaving group. Such reactions are fundamental in modifying the structure and properties of the parent molecule. The reactivity of chloromethyl sulfone units is well-documented, serving as a reliable precedent for these transformations. rsc.org

Common transformations include:

Ether Formation: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) yields the corresponding ethers.

Amine Synthesis: Treatment with primary or secondary amines leads to the formation of secondary or tertiary amines, respectively.

Thioether Synthesis: Thiolates (RS⁻) readily displace the chloride to form thioethers.

Azide (B81097) and Cyanide Introduction: Salts such as sodium azide (NaN₃) or sodium cyanide (NaCN) can be used to introduce the azido (B1232118) and cyano functionalities, which are valuable precursors for other transformations like reductions (to amines) or hydrolysis (to carboxylic acids).

Table 1: Examples of Nucleophilic Substitution with Heteroatoms

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Oxygen | Sodium Methoxide (NaOCH₃) | Methyl Ether |

| Nitrogen | Diethylamine (HN(CH₂CH₃)₂) | Tertiary Amine |

| Sulfur | Sodium Thiophenoxide (NaSPh) | Thioether |

| Halogen | Potassium Iodide (KI) | Iodo-derivative |

| Azide | Sodium Azide (NaN₃) | Azide |

The chloromethyl group can potentially serve as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. While sulfones themselves have been developed as cross-coupling partners, the reaction typically involves the cleavage of the carbon-sulfur bond (desulfonylation). nih.govacs.orgbohrium.com However, the C-Cl bond in an α-chloro sulfone is the more likely site of oxidative addition for typical cross-coupling catalysts like palladium or nickel.

Potential cross-coupling reactions include:

Suzuki Coupling: Reaction with organoboron reagents (e.g., boronic acids or esters) in the presence of a palladium catalyst and a base.

Negishi Coupling: Coupling with organozinc reagents, often catalyzed by palladium or nickel complexes.

Stille Coupling: Reaction with organostannanes, catalyzed by palladium.

These reactions would attach a new alkyl, vinyl, or aryl group to the methyl carbon of the sulfonyl moiety, significantly increasing the molecular complexity. The success of such couplings depends heavily on optimizing reaction conditions to favor C-Cl bond activation over potential side reactions. Recent advances have established methods for the cross-coupling of unactivated alkyl halides, suggesting that α-chloro sulfones could be viable substrates under appropriate catalytic systems. chinesechemsoc.org

Table 2: Potential Transition-Metal Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Nucleophilic Partner | Catalyst System (Typical) | Resulting C-C Bond |

|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ + Base | sp³-sp² |

| Negishi | Alkylzinc Halide | PdCl₂(dppf) | sp³-sp³ |

| Stille | Vinylstannane | Pd(PPh₃)₄ | sp³-sp² (vinyl) |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst | sp³-sp |

Skeletal Rearrangement Reactions Involving the Pyrrolidine (B122466) Ring or Chloromethyl Moiety

Skeletal rearrangements offer powerful methods for transforming molecular frameworks into new, often more complex or sterically demanding structures.

Ring expansion reactions are a well-known phenomenon in heterocyclic chemistry. For instance, N-substituted-2-chloromethylpyrrolidines are known to undergo ring expansion to form 3-chloropiperidines. This process proceeds through the intramolecular displacement of the chloride by the ring nitrogen to form a strained bicyclic aziridinium (B1262131) ion intermediate, which is then opened by nucleophilic attack.

However, for this compound, this specific pathway is not possible as the chloromethyl group is not directly attached to the pyrrolidine ring at the 2-position. While direct ring expansion of the pyrrolidine ring initiated by the N-SO₂CH₂Cl group is not a commonly reported transformation, other types of ring expansion strategies for N-sulfonyl lactams have been developed. These methods are typically initiated by other functional groups on the ring, leading to the formation of medium-sized and macrocyclic sulfonamides. whiterose.ac.ukresearchgate.net

While a direct ring expansion might be unlikely, the N-sulfonyl group can facilitate other types of intramolecular reactions. The sulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent pyrrolidine ring. Stereospecific rearrangements have been observed in the synthesis of pyrrolidines involving sulfone moieties, often proceeding through aziridinium ion intermediates. nih.govacs.org

Furthermore, N-sulfonyl groups are known to participate in various cyclization and rearrangement cascades. For example, N-sulfonyl imines can be synthesized through various methods, including rearrangement, and serve as versatile intermediates. organic-chemistry.org Although these examples describe the formation of heterocycles rather than the rearrangement of a pre-formed one, they highlight the diverse reactivity imparted by the N-sulfonyl group, suggesting that under specific conditions (e.g., photochemical or with potent reagents), this compound or its derivatives could undergo novel intramolecular transformations.

Role as a Versatile Building Block in Complex Organic Synthesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.gov Its non-planar, three-dimensional structure is highly valued in drug design. Likewise, the sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of therapeutic agents. nih.govsigmaaldrich.comacs.org

This compound effectively combines three synthetically valuable components into a single molecule:

The Pyrrolidine Scaffold: A desirable structural motif for biological activity. nih.gov

The Sulfonamide Linker: A stable and synthetically versatile group that can influence physicochemical properties.

The Chloromethyl Handle: A reactive electrophilic site for introducing a wide variety of substituents via nucleophilic substitution or cross-coupling.

This trifunctional nature makes it a powerful building block for constructing complex molecules and chemical libraries. nih.govsigmaaldrich.comresearchgate.net For example, the pyrrolidine nitrogen could be part of a larger heterocyclic system, while the chloromethyl group is elaborated into a side chain designed to interact with a specific biological target. The synthesis of complex sulfonamide derivatives often relies on such modular building blocks to achieve structural diversity and optimize biological activity. nih.govacs.org

Precursor for Structurally Diverse Nitrogen-Containing Heterocycles

The chemical reactivity of this compound makes it a versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. The presence of the electrophilic chloromethyl group and the activating effect of the sulfonyl group on the adjacent methylene protons allow for its participation in a range of cyclization strategies. This includes reactions with binucleophiles to form new heterocyclic rings and serving as a building block for more complex molecular architectures.

One of the key synthetic applications of this compound is in the construction of medium-sized nitrogen heterocycles, which are often challenging to synthesize via conventional methods. The reaction of sulfonyl chlorides with amines and other nucleophiles is a well-established method for forming sulfonamides, which are prevalent in many biologically active molecules. By analogy to the reactions of other bifunctional sulfonyl chlorides, this compound can be envisioned as a valuable synthon for preparing novel heterocyclic systems. For instance, the reaction of N-(chlorosulfonyl)imidoyl chloride with binucleophiles like benzylamines has been shown to produce seven-membered 1,2,4-benzothiadiazepine-1,1-dioxides. nih.gov This suggests that this compound could react with suitable 1,n-dinucleophiles to afford a variety of heterocyclic rings, such as six, seven, or eight-membered rings containing the pyrrolidine-1-sulfonamide (B1369261) moiety.

The methylene group alpha to the sulfonyl group is activated and can be deprotonated under basic conditions, transforming it into a nucleophilic center. This nucleophilicity, combined with the electrophilic chloromethyl group, allows for intramolecular cyclization reactions or reactions with external electrophiles to build more complex heterocyclic frameworks. A mild dehydrochlorination of a related 1-chloromethyl derivative in the presence of a base has been observed to yield a methylene derivative, highlighting the acidity of the α-proton. nih.gov This reactivity can be harnessed to construct various heterocyclic systems.

Below is a table illustrating the potential of this compound as a precursor for diverse nitrogen-containing heterocycles based on analogous reactions.

| Starting Material (Binucleophile) | Reaction Conditions | Resulting Heterocyclic System (Potential) |

| 1,2-Diaminoethane | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1,2,5-Thiadiazepane-1,1-dioxide derivative |

| 2-Aminoethanol | Base (e.g., NaH), Solvent (e.g., THF) | 1,2,5-Thiazoxazepane-1,1-dioxide derivative |

| 1,3-Diaminopropane | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | 1,2,6-Thiadiazinane-1,1-dioxide derivative |

| Salicylaldehyde | Base-catalyzed condensation followed by cyclization | Chromeno[4,3-c] nih.govresearchgate.netthiazine derivative |

These examples demonstrate the synthetic potential of this compound in generating a library of structurally diverse nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. acs.orgmdpi.comrsc.org

Integration into Polycyclic and Fused-Ring Systems

The unique structural features of this compound also make it a valuable building block for the synthesis of more complex polycyclic and fused-ring systems. The pyrrolidine ring itself is a common motif in numerous natural products and pharmaceuticals, and the ability to fuse additional rings onto this scaffold provides access to novel chemical space. doi.orgmdpi.com

One established strategy for creating fused-ring systems is through cycloaddition reactions. While direct examples involving this compound are not extensively documented, the reactivity of the pyrrolidine sulfonamide moiety suggests its potential in such transformations. For instance, the 1,3-dipolar cycloaddition of azomethine ylides to porphyrins has been successfully employed to synthesize pyrrolidine-fused chlorins. doi.org It is conceivable that the nitrogen atom of the pyrrolidine in this compound, or a derivative thereof, could participate in similar cycloaddition reactions to generate fused polycyclic structures.

Furthermore, the dual reactivity of the chloromethyl and activated methylene groups can be exploited in cascade reactions to construct fused systems. A cascade process involving cyclization and intramolecular [3+2] cycloaddition has been utilized to synthesize pyrrolizidines and indolizidines. rsc.org By analogy, this compound could be derivatized to incorporate a tethered dipolarophile, which could then undergo an intramolecular cycloaddition to form a fused bicyclic system.

The synthesis of polysubstituted fused pyrrolidines has been achieved via a [2+2]/[2+3] cycloaddition of azomethine ylides with alkynes and silyl (B83357) enol ethers, leading to the formation of 3-azabicyclo[3.2.0]heptane derivatives. nih.gov This highlights the utility of cycloaddition strategies in building fused pyrrolidine-containing frameworks. The chloromethylsulfonyl group in the target compound could serve as a handle for introducing the necessary functionality to participate in such cycloaddition cascades.

The table below outlines potential strategies for integrating this compound into polycyclic and fused-ring systems.

| Reaction Type | Strategy | Potential Fused-Ring System |

| Intramolecular Cycloaddition | Derivatization of the pyrrolidine nitrogen with a tethered alkyne, followed by intramolecular reaction with the activated methylene group. | Dihydropyrrolo[1,2-b]isothiazole dioxide |

| [3+2] Cycloaddition | Generation of an azomethine ylide from the pyrrolidine nitrogen and reaction with a dipolarophile. | Pyrrolizidine or Indolizidine core |

| Pictet-Spengler type reaction | Reaction of a derivatized this compound containing a β-arylethylamine moiety. | Fused tetrahydro-β-carboline system |

| Ring-Closing Metathesis (RCM) | Introduction of two olefinic tethers onto the pyrrolidine scaffold followed by RCM. | Bicyclic pyrrolidine derivatives |

These synthetic pathways underscore the potential of this compound as a versatile platform for the construction of intricate polycyclic and fused-ring systems, which are valuable scaffolds for the development of novel therapeutic agents and functional materials.

Advanced Characterization and Analytical Methodologies for 1 Chloromethyl Sulfonyl Pyrrolidine

Spectroscopic Techniques for Comprehensive Structure Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 1-((chloromethyl)sulfonyl)pyrrolidine, providing detailed information about its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, ¹H and ¹³C NMR would provide the primary framework of its molecular skeleton.

¹H NMR Spectroscopy would be expected to show distinct signals for the protons of the pyrrolidine (B122466) ring and the chloromethyl group. The protons on the carbons adjacent to the nitrogen atom of the pyrrolidine ring would likely appear as multiplets in the downfield region due to the deshielding effect of the nitrogen. The other pyrrolidine protons would resonate further upfield. The chloromethyl protons would be expected to produce a singlet in the downfield region, characteristic of a CH₂ group attached to a chlorine atom and a sulfonyl group. For a related compound, pyrrolidine, the protons on the carbons alpha to the nitrogen appear around 2.87-2.91 ppm, while the beta protons are found in the 1.54-1.79 ppm range in DMSO-d₆. researchgate.net

¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. The carbon atoms of the pyrrolidine ring would show characteristic chemical shifts. The carbon of the chloromethyl group would be expected at a specific downfield shift due to the electronegative chlorine and sulfonyl group. For the parent pyrrolidine ring, the carbon atoms adjacent to the nitrogen typically resonate around 45.3 ppm, while the other carbons appear at approximately 27.5 and 19.9 ppm in a trimeric form in DMSO-d₆. researchgate.net

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal the coupling between adjacent protons within the pyrrolidine ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Expected ¹H and ¹³C NMR Data for this compound (Predicted)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₂ (Chloromethyl) | 4.5 - 5.0 | 60 - 70 |

| CH₂ (Pyrrolidine, α to N) | 3.3 - 3.7 | 48 - 55 |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound, Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) could be used.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be anticipated.

Tandem Mass Spectrometry (MS/MS) would be used to further investigate the structure by inducing fragmentation of a selected precursor ion (typically the molecular ion). The fragmentation pattern would provide valuable information about the different structural units of the molecule. For instance, the loss of the chloromethyl group or cleavage of the sulfonyl-pyrrolidine bond would be expected fragmentation pathways. In the mass spectrum of a related compound, N-chloromethyl-2-pyrrolidone, prominent peaks are observed at m/z 98 and 99, which could correspond to fragments of the pyrrolidone ring structure. massbank.eu

Predicted Fragmentation Pattern for this compound

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 183/185 |

| [M-Cl]⁺ | 148 |

| [M-CH₂Cl]⁺ | 134 |

| [C₄H₈N]⁺ | 70 |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy of this compound would be expected to show characteristic absorption bands for the sulfonyl group (SO₂) and the C-N and C-H bonds of the pyrrolidine ring. For a similar compound, pyrrolidine-1-sulfonyl chloride, key IR peaks are observed around 1400 cm⁻¹ and 1200 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bond, respectively.

Raman Spectroscopy is a complementary technique to IR spectroscopy. A patent for a complex molecule containing a pyrrolidine-sulfonyl moiety describes the use of FT-Raman for characterization. sigmaaldrich.comgoogle.com For this compound, Raman spectroscopy would also be expected to show strong bands for the sulfonyl group.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| S=O Asymmetric Stretch | 1350 - 1300 | 1350 - 1300 |

| S=O Symmetric Stretch | 1160 - 1120 | 1160 - 1120 |

| C-N Stretch | 1250 - 1020 | 1250 - 1020 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a versatile technique for the analysis of non-volatile compounds. For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed.

A suitable method could involve a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, as the sulfonyl group may provide some UV absorbance. If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used for detection. For the analysis of the parent compound, pyrrolidine, which has poor UV absorbance, hydrophilic interaction chromatography (HILIC) has been suggested. chromforum.org For more complex pyrrolidine derivatives, pre-column derivatization can be used to enhance detectability. researchgate.net

Typical HPLC Parameters for Analysis of a Pyrrolidine Derivative

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or MS |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities that may be present in the final product or arise from side reactions during synthesis.

For the analysis of this compound, a GC-MS method would involve injection of the sample into a heated port to vaporize it, followed by separation on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The separated components would then be detected by a mass spectrometer, which provides both quantitative data and mass spectra for identification. This technique is routinely used for impurity profiling of pharmaceutical starting materials and for the analysis of various pyrrolidine derivatives. thermofisher.commdpi.comnih.gov In some cases, derivatization may be necessary to improve the volatility and thermal stability of the analyte. rsc.org

Typical GC-MS Parameters for Impurity Analysis

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 5 min |

| MS Detector | Electron Ionization (EI), 70 eV |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of a wide array of chemical compounds, including those that are thermally labile or lack a UV chromophore. wikipedia.orgteledynelabs.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, offering advantages of both gas and liquid chromatography. wikipedia.orgteledynelabs.com Its application is particularly beneficial for the separation of chiral molecules and complex mixtures encountered in pharmaceutical development. wikipedia.org

For a compound like this compound, which may present challenges in conventional reversed-phase or normal-phase HPLC due to its polarity and potential for on-column degradation, SFC offers a viable alternative. The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency. teledynelabs.com

Illustrative SFC Method Parameters for this compound Analysis:

| Parameter | Typical Value/Range | Justification |

| Column | Chiral (e.g., polysaccharide-based) or Achiral (e.g., silica, diol) | Selection depends on whether chiral separation is required. Silica or diol columns are suitable for achiral separations of polar compounds. |

| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., Methanol, Ethanol, Isopropanol) | The addition of a polar co-solvent is essential for eluting polar analytes like this compound from the stationary phase. |

| Co-solvent Gradient | 5% to 40% over 5-10 minutes | A gradient elution is often necessary to achieve good peak shape and resolution for complex samples or impurities with varying polarities. |

| Column Temperature | 35 - 45 °C | Temperature affects the solvating power of the supercritical fluid and can influence selectivity. |

| Back Pressure | 100 - 200 bar | Maintaining adequate back pressure is crucial to keep the mobile phase in its supercritical state throughout the system. |

| Flow Rate | 2 - 5 mL/min | Higher flow rates compared to HPLC can be used due to the low viscosity of the mobile phase, leading to faster analysis times. |

| Detection | UV-Vis, Mass Spectrometry (MS) | UV detection is standard if the analyte has a chromophore. MS detection provides mass information, which is invaluable for peak identification and purity assessment. |

Table 1: Illustrative Supercritical Fluid Chromatography (SFC) method parameters for the analysis of this compound.

The separation of sulfonamides using packed-column SFC with carbon dioxide modified with methanol has been successfully demonstrated, suggesting the feasibility of this technique for sulfonyl chlorides as well. nih.gov For challenging separations involving closely related impurities or enantiomers, the optimization of co-solvent type, gradient profile, and stationary phase chemistry would be critical.

Advanced Analytical Approaches for Reaction Monitoring and Kinetic Studies

Understanding reaction kinetics and mechanisms is fundamental to process development and optimization. For the synthesis of this compound, advanced analytical tools that provide real-time data are invaluable.

In Situ Spectroscopy for Real-Time Reaction Analysis

In-situ spectroscopy, particularly Fourier Transform Infrared (FTIR) and Raman spectroscopy, allows for the continuous monitoring of chemical reactions as they occur, without the need for sampling and offline analysis. mt.comresearchgate.netyoutube.com This provides a wealth of information on reaction kinetics, the formation of intermediates, and the consumption of reactants. mt.comrsc.org

For the synthesis of this compound, which likely involves the reaction of a sulfonyl chloride precursor, in-situ FTIR can be a powerful tool. The distinct vibrational frequencies of the sulfonyl chloride group (S-Cl), as well as the starting materials and the pyrrolidine ring, can be tracked over time.

Potential Application of In Situ FTIR for Monitoring the Synthesis of this compound:

| Species | Key Vibrational Band (cm⁻¹) | Information Gained |

| Starting Material (e.g., a sulfonyl chloride precursor) | Characteristic S-Cl stretch | Monitoring the consumption of the starting material. |

| Pyrrolidine | N-H stretch (if applicable) or C-N stretch | Tracking the incorporation of the pyrrolidine moiety. |

| This compound (Product) | Appearance of characteristic S-N stretch and changes in the sulfonyl group region | Monitoring the formation of the desired product in real-time. |

| By-products | Identification of characteristic peaks | Detecting the formation of unwanted side products, which can inform process optimization. |

Table 2: Potential application of in-situ FTIR for real-time monitoring of the synthesis of this compound.

Studies on the synthesis of other sulfonyl chlorides have successfully employed in-situ FTIR to monitor reaction progress and understand reaction mechanisms. rsc.orgionike.com This approach enables the rapid determination of reaction endpoints, identifies potential process deviations, and facilitates the collection of kinetic data for process modeling and optimization. mt.com

Microfluidic and Automated Analytical Platforms

Microfluidic devices and automated platforms offer significant advantages for reaction monitoring and kinetic studies, including reduced reagent consumption, enhanced heat and mass transfer, and the ability to perform high-throughput experimentation. researchgate.net While specific applications to this compound are not documented, the principles are broadly applicable to the synthesis of sulfonyl chlorides and related compounds. mdpi.comrsc.org

A continuous flow setup incorporating a microreactor can be coupled with online analytical techniques like HPLC or in-situ spectroscopy to provide real-time kinetic data. mdpi.comrsc.org This allows for the rapid screening of reaction conditions, such as temperature, residence time, and stoichiometry, to identify optimal process parameters.

Illustrative Microfluidic Platform for Kinetic Studies of this compound Synthesis:

| Parameter | Description | Advantage |

| Reactor Type | Microreactor (e.g., chip-based or capillary) | Precise control over reaction conditions, rapid mixing, and enhanced safety for highly exothermic reactions. rsc.org |

| Flow Rate | Variable (µL/min to mL/min) | Allows for precise control of residence time, enabling detailed kinetic profiling. |

| Temperature Control | Integrated heating/cooling | Rapid temperature adjustments and precise maintenance of reaction temperature. |

| Online Analysis | Integrated HPLC, MS, or In-situ Spectroscopy | Real-time data acquisition on conversion, yield, and impurity formation. mdpi.com |

| Automation | Software-controlled pumps and valves | Enables automated screening of a wide range of reaction parameters for rapid process optimization. mdpi.com |

Table 3: Illustrative components and advantages of a microfluidic platform for kinetic studies of this compound synthesis.

The development of automated continuous synthesis and isolation processes for aryl sulfonyl chlorides has demonstrated significant improvements in spacetime yield and process safety compared to traditional batch methods. mdpi.com Such platforms, by providing detailed kinetic and mechanistic insights, are instrumental in developing robust and efficient manufacturing processes for compounds like this compound.

Theoretical and Computational Studies on 1 Chloromethyl Sulfonyl Pyrrolidine

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic landscape of 1-((chloromethyl)sulfonyl)pyrrolidine. These methods provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nsf.govnih.gov It is a preferred method for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. mdpi.com For this compound, DFT calculations, often using a basis set such as B3LYP/6-311+G(d,p), would be employed to determine the most stable three-dimensional structure. nsf.gov The process involves iteratively solving the Kohn-Sham equations to find a self-consistent field solution, which minimizes the total energy of the molecule.

Conformational analysis of the pyrrolidine (B122466) ring is a key aspect of these studies. The five-membered pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation. bohrium.com DFT calculations can map the potential energy surface of the ring-puckering coordinates to identify the most stable conformers and the energy barriers between them. For instance, in related pyrrolidine derivatives, different conformations such as equatorial-equatorial and axial-equatorial forms have been studied to determine their relative stabilities. researchgate.net

The electronic structure, including the distribution of electron density and the nature of the molecular orbitals, is also elucidated through DFT. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

A comparison of theoretically calculated bond lengths and angles with experimental data from X-ray crystallography, where available for analogous structures, can validate the chosen computational model. nsf.gov For example, the crystal structure of the related compound 1-[(4-methylbenzene)sulfonyl]pyrrolidine reveals key bond lengths such as S=O bonds around 1.435 Å and an S—N bond length of approximately 1.62 Å, providing a benchmark for theoretical calculations. nsf.gov

Table 1: Representative Bond Lengths (Å) and Angles (°) for a Pyrrolidine Sulfonamide Derivative Note: This data is for the related compound 1-[(4-methylbenzene)sulfonyl]pyrrolidine and serves as an illustrative example of the types of parameters determined.

| Parameter | Experimental Value nsf.gov |

| S=O Bond Length | 1.4357(16) Å |

| S=O Bond Length | 1.4349(16) Å |

| S—N Bond Length | 1.623(2) Å |

| S—C Bond Length | 1.766(3) Å |

| O—S—O Angle | 119.33(10)° |

| O—S—N Angle | 107.03(9)° |

| O—S—C Angle | 108.01(10)° |

| N—S—C Angle | 106.13(10)° |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. bohrium.com This method provides detailed information about charge distribution, hybridization, and the nature of bonding within the this compound molecule. mdpi.comspectrabase.com

The analysis also provides natural atomic charges, which offer a more chemically meaningful representation of the electron distribution than other methods like Mulliken population analysis. bohrium.com These charges can help identify electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its reactivity. For example, the sulfonyl group is highly electron-withdrawing, leading to a significant positive charge on the sulfur atom and negative charges on the oxygen atoms. The chloromethyl group also influences the charge distribution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of new compounds. mdpi.comnih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool. nih.govnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT, can calculate the nuclear magnetic shielding tensors. researchgate.netnih.gov These theoretical values can then be compared to experimental spectra to confirm the structure of this compound. The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H shifts in some cases. nih.gov The choice of solvent can be incorporated into the calculations, either implicitly using a polarizable continuum model (PCM) or explicitly by including solvent molecules in the simulation, which is important as chemical shifts can be solvent-dependent. researchgate.netrsc.org

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. mdpi.commdpi.com These calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the predicted vibrational spectrum with an experimental one can help in assigning the observed absorption bands to specific molecular motions. mdpi.com

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to explore the potential chemical reactions of this compound, providing insights into reaction mechanisms, identifying key intermediates, and determining the energy barriers associated with these transformations.

Simulation of Radical and Ionic Reaction Mechanisms

The reactivity of this compound can be explored through the simulation of both radical and ionic reaction pathways. For instance, a related study on the chloroamination cyclization of N-(pentenyl)sulfonylamides to form 2-(1-chloromethyl)pyrrolidines suggests that a radical mechanism is plausible. researchgate.net In such a simulation, the formation of a nitrogen-centered radical could be initiated, followed by an intramolecular cyclization. The stability of the radical intermediates and the transition states connecting them would be calculated to determine the most likely reaction pathway.

Ionic mechanisms can also be modeled. The sulfonyl chloride group in a related compound, pyrrolidine-1-sulfonyl chloride, is highly electrophilic and reactive towards nucleophiles. While this compound has a sulfonyl group rather than a sulfonyl chloride, the principles of modeling its reactions with nucleophiles would be similar, involving the calculation of the energy profile for nucleophilic attack at the sulfur atom or the chloromethyl carbon.

Energy Profile Calculations for Rearrangement and Transformation Reactions

For any proposed reaction, computational chemistry can be used to calculate the complete energy profile. This involves locating the geometries and energies of the reactants, products, all intermediates, and the transition states that lie between them. rsc.org

Similar calculations for this compound could explore potential rearrangement reactions or transformations into other heterocyclic systems. By mapping the energy landscape, researchers can predict the feasibility of a reaction under different conditions and identify the rate-determining step.

Explicit and Implicit Solvent Models in Computational Studies

In computational chemistry, the effect of a solvent on a solute's properties and reactivity is a critical factor to consider. Solvent models are broadly categorized as explicit or implicit, each with its own set of advantages and limitations. kchem.org

Explicit solvent models treat solvent molecules individually. In a simulation of this compound, this would involve surrounding the solute molecule with a number of specific solvent molecules (e.g., water, methanol). This approach allows for the detailed analysis of direct, specific interactions such as hydrogen bonding between the sulfonyl group's oxygen atoms or the pyrrolidine nitrogen and the solvent molecules. kchem.orgnih.gov While providing a highly detailed and physically realistic picture of the solvation shell, explicit solvent models are computationally expensive. kchem.org

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net This method is computationally more efficient and provides a good approximation of the bulk solvent effects on the solute. researchgate.netnih.gov Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). researchgate.netnih.gov For a molecule like this compound, these models can effectively calculate the solvation free energy, which is essential for understanding its stability and reactivity in different solvents. nih.govnih.gov

Hybrid models that combine explicit and implicit solvent representations are also employed to balance accuracy and computational cost. For instance, a few solvent molecules could be treated explicitly to account for specific short-range interactions with the sulfonyl group, while the rest of the solvent is modeled as a continuum. nih.gov

To illustrate the type of data generated, a hypothetical table of calculated solvation free energies for this compound in different solvents using an implicit model is presented below.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) - Hypothetical Data |

| Water | 78.4 | -8.5 |

| Methanol (B129727) | 32.6 | -6.2 |

| Acetonitrile (B52724) | 36.6 | -5.8 |

| Chloroform | 4.8 | -3.1 |

This table is for illustrative purposes only. The values are not based on actual experimental or computational results for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Reactivity Parameter Studies

QSAR studies are a cornerstone of modern medicinal chemistry and materials science, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. nih.gov For a compound like this compound, QSAR models could be developed to predict its potential biological activities or its reactivity in various chemical transformations.

These models are built using a set of known molecules and their measured activities, from which molecular descriptors are calculated. nih.gov These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Theoretical Quantification of Electrophilicity and Nucleophilicity

The reactivity of a molecule is fundamentally governed by its electrophilic and nucleophilic character. Computational chemistry provides powerful tools to quantify these properties. nih.govorganic-chemistry.org For this compound, the primary electrophilic center is likely the sulfur atom of the sulfonyl group, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom. The nitrogen atom in the pyrrolidine ring, on the other hand, possesses a lone pair of electrons and can act as a nucleophilic center.

Electrophilicity (ω) can be calculated using conceptual Density Functional Theory (DFT) parameters, such as the electronic chemical potential (μ) and the chemical hardness (η). The electrophilicity index is given by the equation ω = μ²/2η. researchgate.net A higher ω value indicates a stronger electrophile.

Nucleophilicity (N) is another key reactivity index. While several scales exist, it is often evaluated by considering the energy of the Highest Occupied Molecular Orbital (HOMO). nih.gov A higher HOMO energy suggests a greater tendency to donate electrons, indicating higher nucleophilicity.

A hypothetical table of calculated reactivity parameters for this compound is shown below.

| Parameter | Description | Hypothetical Value |

| HOMO Energy (eV) | Highest Occupied Molecular Orbital Energy | -7.2 |

| LUMO Energy (eV) | Lowest Unoccupied Molecular Orbital Energy | -1.5 |

| Energy Gap (ΔE) (eV) | LUMO - HOMO | 5.7 |

| Electrophilicity Index (ω) | Global electrophilicity | 2.1 |

| Nucleophilicity Index (N) | Global nucleophilicity | 1.8 |

This table is for illustrative purposes only. The values are not based on actual experimental or computational results for this compound.

Computational Predictions of Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)

Computational methods are invaluable for predicting the selectivity of chemical reactions. For this compound, several types of selectivity could be of interest.

Regioselectivity: In reactions with a nucleophile, there are multiple potential electrophilic sites, including the sulfur atom and the chloromethyl carbon. By calculating the distribution of the Fukui function or the molecular electrostatic potential (MEP), it is possible to predict which site is more susceptible to nucleophilic attack. For instance, a positive region on the MEP surface would indicate an electrophilic site.

Chemoselectivity: The compound has multiple functional groups. Computational modeling can help predict which group will react preferentially. For example, in the presence of a reducing agent, it could be determined whether the sulfonyl chloride or the chloromethyl group is more likely to be reduced.

Stereoselectivity: If the pyrrolidine ring is substituted, leading to a chiral center, computational modeling can be used to predict the stereochemical outcome of a reaction. By calculating the transition state energies for the formation of different stereoisomers, the most likely product can be identified.

Future Research Directions and Emerging Paradigms in 1 Chloromethyl Sulfonyl Pyrrolidine Chemistry

Development of Highly Efficient and Selective Catalytic Systems for Synthesis

The synthesis of functionalized pyrrolidines and sulfonyl derivatives is a mature field, yet the quest for higher efficiency, selectivity, and sustainability continues. For a molecule like 1-((chloromethyl)sulfonyl)pyrrolidine, future efforts will likely focus on catalytic systems that can construct the chiral pyrrolidine (B122466) core and install the sulfonyl group with precision.

A primary objective is the development of stereoselective methods. The pyrrolidine ring is a common motif in many FDA-approved drugs, and its biological activity is often dependent on its stereochemistry. frontiersin.orgmdpi.com Asymmetric organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, represents a powerful strategy. mdpi.com Catalysts based on proline and its derivatives have been extensively used to create chiral pyrrolidines, and future work could adapt these systems for precursors to this compound. mdpi.commdpi.com The use of chiral phosphoric acids has also emerged as a robust method for catalyzing asymmetric cyclization reactions to afford heterocycles with high enantiomeric purity. nih.gov

Furthermore, the synthesis of the sulfonyl chloride precursor is a critical step that could be improved. Traditional methods for producing sulfonyl chlorides can be harsh. rsc.org Modern approaches focus on milder conditions, such as the oxidation of thiols or the conversion of sulfonyl hydrazides using reagents like N-chlorosuccinimide (NCS). magtech.com.cn The development of catalytic variants for these transformations would be a significant step forward. Heteropolyacids, for example, have been explored as reusable, eco-friendly catalysts for the synthesis of N-sulfonyl pyrrolidine-2,5-diones, suggesting their potential applicability in related synthetic routes. researchgate.net

| Catalytic Approach | Target Transformation | Potential Catalyst Class | Key Advantages & Research Goals | Reference |

|---|---|---|---|---|

| Asymmetric Cyclization | Formation of Chiral Pyrrolidine Ring | Proline-based Organocatalysts | High enantioselectivity, metal-free conditions, access to specific stereoisomers. | mdpi.commdpi.com |

| Asymmetric Cyclodehydration | Formation of Chiral Heterocycles | Chiral Phosphoric Acids (e.g., TRIP, TCYP) | Excellent enantiodivergence possible, high atropisomeric ratios achievable. | nih.gov |

| Sulfonyl Chloride Formation | Oxidative Chlorination of Thiols/Disulfides | N-chloroamides (e.g., DCH) | Milder conditions compared to traditional reagents, suitable for flow chemistry. | rsc.org |

| N-Sulfonylation | Condensation of Sulfamides with Anhydrides | Dawson-Type Heteropolyacids | Reusable, environmentally friendly catalyst, good yields under mild conditions. | researchgate.net |

Exploration of Novel Reactivity Modes and Chemical Transformations

The bifunctional nature of this compound—containing both a nucleophilic nitrogen (within the pyrrolidine ring, though attenuated by the sulfonyl group) and a highly electrophilic carbon (the chloromethyl group)—suggests a rich and underexplored reactive landscape. The sulfonyl group strongly activates the attached chloromethyl unit, making it an excellent electrophile for nucleophilic substitution (Sₙ2) reactions. nih.gov This provides a direct pathway for introducing a wide array of functional groups by reacting it with various nucleophiles.

Future research will likely explore the diverse reactivity modes of this scaffold. magtech.com.cn For instance, the reaction of related chloromethyl sulfones with imines can produce aziridines, and their reactions with nitroarenes are used to construct indole (B1671886) derivatives. lookchem.com Similar transformations could be developed for this compound to rapidly build molecular complexity. The reaction of N-unsubstituted 1,2,3-triazoles with sulfonyl chlorides yields regioisomeric mixtures, indicating that the reaction of this compound with various heterocycles could lead to novel substituted products whose formation is governed by sterics and electronics. researchgate.net

Moreover, the entire molecule can be viewed as a building block for cascade reactions or cycloadditions. The mechanism of reaction with compounds like ((chloromethyl)sulfonyl)benzenes in the synthesis of isoindolinones highlights how this functional group can participate in complex, multi-step transformations. researchgate.net The development of radical-based functionalizations also presents an exciting frontier. magtech.com.cn

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing. researchgate.net Flow chemistry offers superior control over reaction parameters such as temperature and mixing, enhances safety by minimizing the volume of hazardous intermediates at any given time, and facilitates scalability. rsc.orgresearchgate.net These advantages are particularly relevant for the synthesis of sulfonyl chlorides, which often involves highly exothermic and hazardous reactions. rsc.org

Future work on this compound will undoubtedly leverage flow chemistry. Automated systems have already been developed for the continuous production of aryl sulfonyl chlorides and for the multi-step synthesis of sulfonamides. mdpi.comnih.gov A continuous flow protocol for sulfonyl chloride synthesis from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has been demonstrated to be highly efficient, with a high space-time yield. rsc.org Integrating such a step with a subsequent reaction in a telescoped flow process could provide a safe and scalable route to this compound and its derivatives. The automation of these processes not only improves reproducibility but also allows for high-throughput synthesis and optimization. researchgate.net

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes of reactive intermediates and poor heat transfer. | Inherently safer due to small reactor volumes, superior heat transfer, and containment. | rsc.org |

| Scalability | Often problematic; requires re-optimization of conditions (e.g., mixing, heat transfer). | Straightforward scaling by running the system for a longer duration ("scaling out"). | researchgate.netmdpi.com |

| Control | Difficult to precisely control temperature, concentration, and reaction time. | Exquisite control over reaction parameters, leading to higher purity and yields. | rsc.orgresearchgate.net |

| Efficiency (Example) | Lower space-time yield, often requires lengthy workup procedures. | High space-time yield (e.g., 6.7 kg L⁻¹ h⁻¹ reported for a model system). | rsc.org |

Advanced Computational Methodologies for Predictive Chemistry and Material Design

The synergy between computational chemistry and experimental work is accelerating the pace of chemical discovery. aip.org For a molecule like this compound, computational methods offer powerful tools for predicting its properties, understanding its reactivity, and designing new materials or bioactive compounds based on its structure. nih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. It can be used to investigate reaction mechanisms in detail, for example, by modeling the transition states of nucleophilic substitution at the sulfur atom. dntb.gov.ua DFT calculations can elucidate whether a reaction proceeds through a concerted Sₙ2 mechanism or a stepwise addition-elimination pathway. dntb.gov.ua Such studies can also predict spectroscopic data (NMR, IR) to help confirm the structure of synthesized compounds. mdpi.com For complex reactions like the aminosulfonylation of alkenes, DFT has been used to understand the stability and reactivity of the key radical intermediates involved. nih.gov

Beyond mechanistic studies, machine learning (ML) is emerging as a transformative tool. rsc.org ML models can be trained on large datasets of chemical reactions to predict outcomes, such as the regioselectivity of C-H functionalization on heterocyclic rings. nih.govnih.govresearchgate.net This predictive power can guide synthetic efforts, saving significant time and resources. researchgate.net For designing new molecules, generative models combined with ML can explore vast chemical spaces to identify structures with optimized properties, such as binding affinity to a biological target or desired material characteristics. nih.govmit.edu For pyrrolidine derivatives, Quantitative Structure-Activity Relationship (QSAR) models have been successfully used to design new inhibitors of therapeutic targets like Mcl-1. nih.govscispace.com

| Methodology | Application Area | Specific Goal | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Elucidation | Determine reaction pathways (e.g., Sₙ2 vs. addition-elimination); calculate transition state energies. | dntb.gov.uanih.gov |

| DFT / Ab-initio Methods | Spectroscopic Prediction | Calculate NMR and IR spectra to aid in structural confirmation of products. | mdpi.com |

| Machine Learning (Random Forest, etc.) | Reactivity Prediction | Predict site selectivity (regioselectivity) in functionalization reactions on heterocycles. | nih.govnih.gov |

| QSAR (CoMFA, CoMSIA) | Drug Design | Model structure-activity relationships to design more potent inhibitors based on the pyrrolidine scaffold. | nih.govscispace.com |

| Machine Learning (Generative Models) | Materials Discovery | Accelerate the search for novel compounds with desired physical or chemical properties. | nih.govmit.edu |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.